
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azepane ring, a pyridazine ring, and a benzenesulfonamide group, which contribute to its distinct properties.
Métodos De Preparación
The synthesis of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the azepane ring: This step involves the cyclization of appropriate precursors under specific conditions.
Synthesis of the pyridazine ring: This can be achieved through various methods, including the reaction of hydrazine derivatives with diketones.
Coupling reactions: The azepane and pyridazine rings are coupled with a phenyl group through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the benzenesulfonamide group: This step involves the reaction of the intermediate compound with a sulfonamide reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide can be compared with similar compounds such as:
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide: This compound has a furan ring instead of the benzenesulfonamide group.
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide: This compound has a fluorine atom instead of a chlorine atom.
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chlorothiophene-2-sulfonamide: This compound has a thiophene ring instead of the benzenesulfonamide group.
Propiedades
Fórmula molecular |
C23H25ClN4O3S |
|---|---|
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H25ClN4O3S/c1-31-21-11-9-18(24)16-22(21)32(29,30)27-19-8-6-7-17(15-19)20-10-12-23(26-25-20)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3 |
Clave InChI |
ZUTMNGFRFULMMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


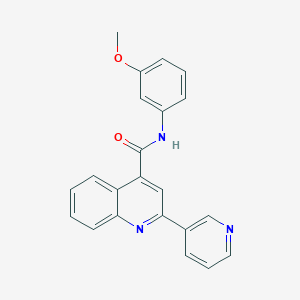
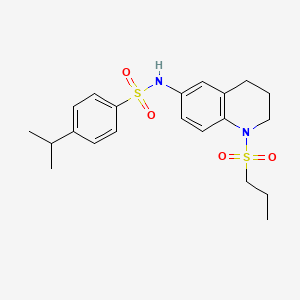
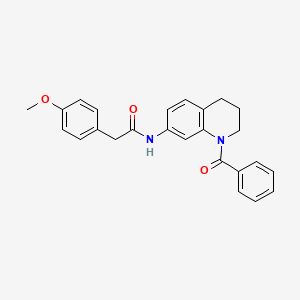
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B11261228.png)
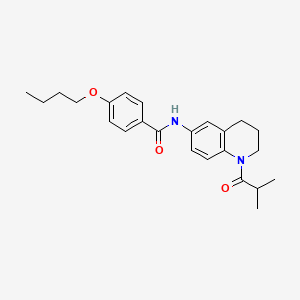

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261251.png)
![ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261255.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11261263.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B11261270.png)
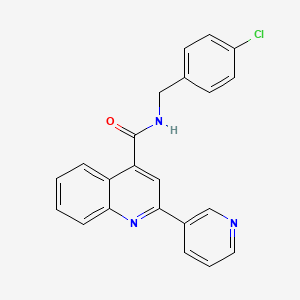
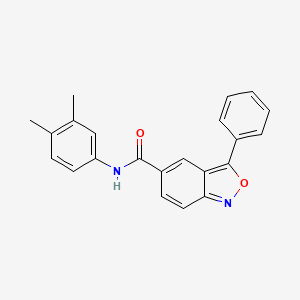

![2,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261289.png)
